molecular formula C12H15NO B12612374 3-Methyl-1-(2-phenylethyl)azetidin-2-one CAS No. 883899-11-4

3-Methyl-1-(2-phenylethyl)azetidin-2-one

Cat. No.: B12612374
CAS No.: 883899-11-4
M. Wt: 189.25 g/mol
InChI Key: IJUHCGDCWCZIPM-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-phenylethyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. Azetidinones are significant in medicinal chemistry due to their presence in β-lactam antibiotics, such as penicillins and cephalosporins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-phenylethyl)azetidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-1-(2-phenylethyl)amine with chloroacetyl chloride in the presence of a base like triethylamine can yield the desired azetidinone . Another method involves the use of molecular iodine as a catalyst under microwave irradiation, which has been shown to be effective for synthesizing various 2-azetidinones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-phenylethyl)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced azetidine compounds, and various substituted azetidinones .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-phenylethyl)azetidin-2-one involves its interaction with biological targets, such as enzymes and proteins. The azetidinone ring can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This mechanism is similar to that of β-lactam antibiotics, which inhibit bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(2-phenylethyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other β-lactam antibiotics, it has a phenylethyl group that can enhance its binding affinity and specificity towards certain biological targets .

Properties

CAS No.

883899-11-4

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-methyl-1-(2-phenylethyl)azetidin-2-one

InChI

InChI=1S/C12H15NO/c1-10-9-13(12(10)14)8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3

InChI Key

IJUHCGDCWCZIPM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1=O)CCC2=CC=CC=C2

Origin of Product

United States

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